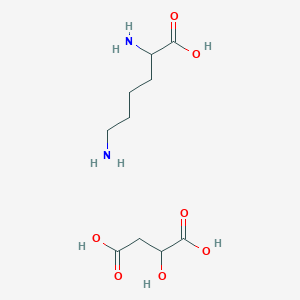

(2S)-2,6-diaminohexanoic acid,(2S)-2-hydroxybutanedioic acid

Description

Properties

Molecular Formula |

C10H20N2O7 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

2,6-diaminohexanoic acid;2-hydroxybutanedioic acid |

InChI |

InChI=1S/C6H14N2O2.C4H6O5/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2,5H,1H2,(H,6,7)(H,8,9) |

InChI Key |

NWZSZGALRFJKBT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis

The compound can be prepared by neutralization or salt formation between L-lysine and L-malic acid in stoichiometric amounts. This method is straightforward and involves dissolving both acids in water or an appropriate solvent, mixing, and then isolating the resulting salt by crystallization or drying.

Another chemical approach involves the conversion of malic acid derivatives into the free acid form through precipitation and subsequent treatment steps. For example, immature fruit juices containing malic acid can be processed by boiling, addition of lime water to precipitate calcium salts, conversion to lead salts, and then back to free acid form to obtain malic acid, which can then be combined with lysine.

Summary Table of Preparation Methods

Analytical Data and Properties

- Molecular Formula: C10H20N2O7

- Molecular Weight: 280.28 g/mol

- Physical Form: White powder

- Melting Point: 101-103 °C

- Solubility: Approximately 0.5 M in water at 20 °C

- pH: 2.2 (10 g/L aqueous solution at 20 °C)

- Specific Gravity: 1.595 (20/4 °C)

- Optical Rotation: α = -2° (c = 8.5, H2O)

- pKa values: 3.46 and 5.10 at 25 °C

- Stability: Store below +30 °C

Chemical Reactions Analysis

Types of Reactions: L-Lysine L-Malate undergoes various chemical reactions, including:

Oxidation: L-Lysine can be oxidized to form various derivatives, while L-Malate can be converted to oxaloacetate.

Reduction: L-Malate can be reduced to malate dehydrogenase.

Substitution: L-Lysine can participate in substitution reactions, forming different amino acid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products:

Oxidation: Oxaloacetate and other oxidized derivatives.

Reduction: Malate dehydrogenase and reduced derivatives.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

L-Lysine L-Malate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in protein synthesis and enzyme function.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anti-inflammatory properties.

Industry: Utilized in the production of dietary supplements and as a feed additive in animal nutrition.

Mechanism of Action

The mechanism of action of L-Lysine L-Malate involves its interaction with various molecular targets and pathways:

L-Lysine: Acts as a building block for protein synthesis and plays a role in collagen formation, enzyme function, and hormone production.

L-Malate: Participates in the citric acid cycle, contributing to energy production and metabolism. It also helps in reducing muscle fatigue and improving exercise performance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2S)-2,6-Diaminohexanoic Acid vs. Analogous Diamino Acids

a. Alpha-Methyllysine

- IUPAC Name: (2S)-2,6-Diamino-2-methylhexanoic acid

- Molecular Formula : C₇H₁₆N₂O₂

- Molecular Weight : 196.68 g/mol

- Key Differences: The addition of a methyl group at position 2 alters steric hindrance and metabolic pathways.

b. (2S)-2-{[(2S)-2,6-Diaminohexanoyl]amino}pentanedioic Acid

- Molecular Formula : C₁₁H₂₁N₃O₅

- Molecular Weight : 275.3 g/mol

- Key Differences : A lysine-containing peptide derivative with a glutamic acid residue. Used in peptide synthesis for studying post-translational modifications like hypusination .

c. Lysine Salts

(2S)-2-Hydroxybutanedioic Acid vs. Other Hydroxy Dicarboxylic Acids

a. Benzilic Acid

- IUPAC Name : 2,2-Diphenyl-2-hydroxyacetic acid

- Molecular Formula : C₁₄H₁₂O₃

- Molecular Weight : 228.25 g/mol

- Key Differences : Contains aromatic phenyl groups instead of aliphatic chains, making it less water-soluble. Used in organic synthesis and pharmaceuticals .

b. Citric Acid

- IUPAC Name : 2-Hydroxypropane-1,2,3-tricarboxylic acid

- Molecular Formula : C₆H₈O₇

- Molecular Weight : 192.12 g/mol

- Key Differences : A tricarboxylic acid with three carboxyl groups, offering stronger chelating properties than malic acid. Dominates in food preservation and detoxification therapies.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

(2S)-2,6-Diaminohexanoic Acid

Biological Activity

(2S)-2,6-Diaminohexanoic acid, commonly known as Lysine , is an essential amino acid with significant biological roles in human health. This compound, alongside (2S)-2-hydroxybutanedioic acid (commonly referred to as L-Malate ), exhibits various biochemical activities that are crucial for metabolic processes, protein synthesis, and cellular functions. This article explores the biological activity of these compounds, highlighting their mechanisms, interactions, and clinical implications based on recent research findings.

- Chemical Formula : C₆H₁₄N₂O₂ for L-Lysine; C₄H₆O₅ for L-Malate

- Molecular Weight : 146.19 g/mol for L-Lysine; 130.09 g/mol for L-Malate

- CAS Number : 56-87-1 for L-Lysine; 6915-15-7 for L-Malate

Biological Functions of L-Lysine

Lysine plays several critical roles in biological systems:

- Protein Synthesis : Lysine is a fundamental building block of proteins and is involved in the synthesis of various enzymes and hormones. Its presence is crucial for maintaining structural integrity in proteins due to its ability to form hydrogen bonds and salt bridges within protein structures .

- Collagen Formation : It contributes to the crosslinking of collagen polypeptides, which is vital for maintaining skin elasticity and overall structural integrity of tissues .

- Epigenetic Regulation : Lysine residues in histones undergo various modifications that regulate gene expression. Acetylation and methylation of lysine residues are key processes in epigenetic regulation .

- Neurotransmitter Precursor : It serves as a precursor for neurotransmitters such as serotonin and plays a role in neuroprotection.

Biological Activity of L-Malate

L-Malate also exhibits significant biological activity:

- Energy Production : As an intermediate in the citric acid cycle (Krebs cycle), L-Malate is essential for energy production within cells. It facilitates the conversion of carbohydrates into energy .

- pH Regulation : L-Malate helps maintain cellular pH balance and can act as a buffering agent in various biochemical reactions .

Interactions with Metal Ions

Research indicates that lysine can form complexes with metal ions such as copper(II), which can influence various biological functions. These interactions may play a role in enzymatic activities and metabolic pathways involving metal-dependent enzymes .

Clinical Implications of Lysine Supplementation

- Herpes Simplex Virus (HSV) : Clinical studies have investigated lysine's potential to inhibit HSV replication by limiting arginine availability. However, evidence supporting its effectiveness remains inconclusive .

- Iron Uptake and Anemia : Lysine has been linked to improved iron absorption, potentially affecting ferritin levels in plasma. Further research is needed to elucidate the exact mechanisms involved .

- Hyperlysinemia : Genetic disorders affecting lysine metabolism can lead to hyperlysinemia, presenting neurological symptoms. The clinical significance of this condition is still debated among researchers .

Comparative Analysis Table

| Compound Name | Key Biological Activity | Clinical Significance |

|---|---|---|

| (2S)-2,6-Diaminohexanoic Acid | Protein synthesis, collagen formation | Potential treatment for HSV; anemia effects |

| (2S)-2-Hydroxybutanedioic Acid | Energy production, pH regulation | Used in metabolic disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.